molecular formula C17H20N8O B6449940 9-methyl-6-[5-(1-methyl-1H-imidazole-5-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine CAS No. 2549051-79-6

9-methyl-6-[5-(1-methyl-1H-imidazole-5-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine

Cat. No. B6449940
M. Wt: 352.4 g/mol
InChI Key: MELLPDAYYRLJEP-UHFFFAOYSA-N
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Description

9-methyl-6-[5-(1-methyl-1H-imidazole-5-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine is a useful research compound. Its molecular formula is C17H20N8O and its molecular weight is 352.4 g/mol. The purity is usually 95%.
The exact mass of the compound 9-methyl-6-[5-(1-methyl-1H-imidazole-5-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine is 352.17600729 g/mol and the complexity rating of the compound is 547. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 9-methyl-6-[5-(1-methyl-1H-imidazole-5-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-methyl-6-[5-(1-methyl-1H-imidazole-5-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '9-methyl-6-[5-(1-methyl-1H-imidazole-5-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 5-(1-methyl-1H-imidazole-5-carbonyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylic acid, which is synthesized from commercially available starting materials. The second intermediate is 9-methyl-6-(2,4,6-trichlorophenyl)-9H-purine, which is synthesized from 9-methylguanine. These two intermediates are then coupled using standard peptide coupling chemistry to form the final product.

Starting Materials
1-methyl-1H-imidazole-5-carboxylic acid, 2,4,6-trichlorophenyl isocyanate, 9-methylguanine, N,N-diisopropylethylamine, N-hydroxysuccinimide, N,N'-dicyclohexylcarbodiimide, triethylamine, acetic anhydride, sodium bicarbonate, ethyl acetate, methanol, dichloromethane, dimethylformamide, hexanes

Reaction
1. Synthesis of 5-(1-methyl-1H-imidazole-5-carbonyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylic acid: 1-methyl-1H-imidazole-5-carboxylic acid is reacted with 2,4,6-trichlorophenyl isocyanate in the presence of N,N-diisopropylethylamine to form the corresponding N,N'-diisopropylurea intermediate. This intermediate is then reacted with acetic anhydride and sodium bicarbonate to form the desired product. The product is purified by recrystallization from ethyl acetate/methanol., 2. Synthesis of 9-methyl-6-(2,4,6-trichlorophenyl)-9H-purine: 9-methylguanine is reacted with 2,4,6-trichlorophenyl isocyanate in the presence of triethylamine to form the corresponding urea intermediate. This intermediate is then reacted with N,N'-dicyclohexylcarbodiimide and N-hydroxysuccinimide to form the desired product. The product is purified by column chromatography on silica gel using dichloromethane/hexanes as the eluent., 3. Coupling of intermediates: 5-(1-methyl-1H-imidazole-5-carbonyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylic acid and 9-methyl-6-(2,4,6-trichlorophenyl)-9H-purine are coupled using standard peptide coupling chemistry in the presence of N,N-diisopropylethylamine and N-hydroxysuccinimide. The product is purified by column chromatography on silica gel using dichloromethane/methanol as the eluent.

properties

IUPAC Name

(3-methylimidazol-4-yl)-[2-(9-methylpurin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N8O/c1-22-9-18-3-13(22)17(26)25-6-11-4-24(5-12(11)7-25)16-14-15(19-8-20-16)23(2)10-21-14/h3,8-12H,4-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MELLPDAYYRLJEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1C(=O)N2CC3CN(CC3C2)C4=NC=NC5=C4N=CN5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-methyl-6-[5-(1-methyl-1H-imidazole-5-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine

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